molecular formula C18H16ClNO2 B3381162 3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid CAS No. 219544-54-4

3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid

Cat. No.: B3381162
CAS No.: 219544-54-4
M. Wt: 313.8 g/mol
InChI Key: FIAKLGDVKKJABU-UHFFFAOYSA-N
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Description

3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid (CAS 219544-54-4) is a high-purity indole derivative supplied for research and development purposes. This compound features a molecular formula of C18H16ClNO2 and a molecular weight of 313.78 . The indole nucleus is a fundamental scaffold in medicinal chemistry, known for its wide range of biological activities. Indole derivatives are extensively researched due to their significant clinical and biological applications, including demonstrated potential as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial agents . The presence of the indole structure makes this compound a valuable intermediate or pharmacophore for researchers designing and synthesizing new therapeutic agents. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this chemical to explore its mechanism of action and specific research value in developing novel bioactive molecules.

Properties

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c19-15-8-5-13(6-9-15)11-20-12-14(7-10-18(21)22)16-3-1-2-4-17(16)20/h1-6,8-9,12H,7,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAKLGDVKKJABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213249
Record name 1-[(4-Chlorophenyl)methyl]-1H-indole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219544-54-4
Record name 1-[(4-Chlorophenyl)methyl]-1H-indole-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219544-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-1H-indole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the indole reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the indole derivative with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity is governed by three key functional regions:

  • Indole ring : Susceptible to electrophilic aromatic substitution (EAS).

  • Propanoic acid group : Participates in acid-base reactions, esterification, and amidation.

  • 4-Chlorobenzyl substituent : May undergo nucleophilic aromatic substitution (NAS) or elimination under specific conditions.

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS at positions 2, 5, or 7 due to electron-rich π-systems. For example:

  • Nitration : Reaction with nitric acid/sulfuric acid introduces a nitro group, typically at the 5-position .

  • Sulfonation : Sulfonating agents (e.g., SO₃) target the indole ring, forming sulfonic acid derivatives .

Carboxylic Acid Reactivity

The propanoic acid moiety participates in classic acid-derived reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters .

  • Amidation : Coupling with amines via carbodiimide-mediated activation (e.g., DCC) yields amides .

Substitution at the 4-Chlorobenzyl Group

The chlorinated aromatic ring may undergo NAS under basic conditions, though steric hindrance from the benzyl group limits reactivity .

Key Reactions and Experimental Data

The following table summarizes documented reactions and conditions:

Reaction Type Reagents/Conditions Major Products Reference
Esterification Methanol, H₂SO₄ (catalytic), refluxMethyl 3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoate
Amidation DCC, HOBt, primary amines (e.g., NH₃)3-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}propanamide
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro-3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid
Sulfonation SO₃ in H₂SO₄, 50°C3-{1-[(4-Chlorophenyl)methyl]-5-sulfo-1H-indol-3-yl}propanoic acid

Esterification Mechanism

  • Protonation : The carboxylic acid oxygen is protonated by H₂SO₄.

  • Nucleophilic Attack : Methanol’s hydroxyl oxygen attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate : Formation and subsequent elimination of water yield the ester .

Indole Nitration

  • Generation of NO₂⁺ : HNO₃ and H₂SO₄ produce nitronium ions.

  • Electrophilic Attack : NO₂⁺ targets the electron-rich C5 position of the indole ring.

  • Rearomatization : Loss of a proton restores aromaticity .

Stability Under Physiological Conditions

Studies on structurally similar compounds (e.g., indole-3-propanoic acid derivatives) reveal:

  • pH-Dependent Hydrolysis : The ester group hydrolyzes to the parent acid in alkaline conditions (pH > 9) .

  • Thermal Stability : Decomposition occurs above 200°C, primarily via decarboxylation .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

C-DIM12 has been extensively studied for its anticancer properties. It functions primarily through the modulation of signaling pathways involved in cell proliferation and apoptosis.

  • Mechanism of Action : C-DIM12 is known to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating immune responses and cellular growth. This activation leads to the inhibition of cancer cell growth and induction of apoptosis in various cancer types, including breast and prostate cancers .

Case Study: Breast Cancer

A study published in Cancer Research demonstrated that C-DIM12 significantly inhibited the growth of breast cancer cells in vitro and in vivo by inducing cell cycle arrest and promoting apoptosis. The compound was shown to downregulate the expression of cyclin D1 and upregulate pro-apoptotic proteins such as Bax, leading to increased apoptosis rates .

Study ParameterResult
Cell Line UsedMCF-7 (Breast Cancer)
Concentration10 µM
Growth Inhibition75% at 48 hours
Apoptosis InductionIncreased Bax expression

2. Anti-inflammatory Effects

Beyond its anticancer properties, C-DIM12 exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

  • Mechanism : The compound modulates the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action suggests potential applications in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Case Study: Inflammatory Bowel Disease (IBD)

In preclinical models of IBD, administration of C-DIM12 resulted in a significant reduction in disease severity and inflammation markers compared to control groups. Histological analysis showed decreased infiltration of immune cells in the intestinal mucosa, indicating its potential as a therapeutic agent for IBD .

Study ParameterResult
Model UsedDSS-induced colitis model
Treatment Duration7 days
Inflammation ScoreReduced by 50%
Cytokine LevelsTNF-alpha reduced by 40%

Pharmacokinetics

Understanding the pharmacokinetics of C-DIM12 is essential for its development as a therapeutic agent. Preliminary studies indicate that:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Metabolism : Primarily metabolized in the liver, with several metabolites identified that retain biological activity.
  • Excretion : Excreted primarily through feces, with minimal renal clearance .

Mechanism of Action

The mechanism of action of 3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system can bind to various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The 4-chlorophenyl group enhances the compound’s binding affinity and specificity, while the propanoic acid moiety can participate in additional interactions, such as ionic bonding.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features Reference
Target Compound : 3-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid 1-(4-chlorobenzyl), 3-propanoic acid C₁₈H₁₆ClNO₂ 313.78 Balanced lipophilicity; chloro substituent enhances electron-withdrawing effects.
3-[1-(4-Chlorobenzyl)-5-(2-fluoro-2'-methylbiphenyl-4-yl)-3-methyl-1H-indol-2-yl]-2,2-dimethylpropanoic acid 1-(4-chlorobenzyl), 5-biphenyl, 3-methyl, 2,2-dimethylpropanoic acid C₃₄H₃₁ClFNO₂ 540.07 Bulky substituents increase molecular weight; fluorine enhances metabolic stability.
3-[2-(4-Fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid 2-(4-fluorophenyl), 5-methoxy, 3-propanoic acid C₁₈H₁₆FNO₃ 313.32 Methoxy group improves solubility; fluorine enhances bioavailability.
3-{5-Methoxy-1-[(4-methoxyphenyl)sulfonyl]-1H-indol-3-yl}propanoic acid 1-(4-methoxyphenylsulfonyl), 5-methoxy C₁₉H₁₉NO₆S 397.42 Sulfonyl group increases acidity and polar surface area.
3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid Isoindole core, 1-oxo, 4-methylphenyl C₁₈H₁₇NO₃ 295.34 Partially saturated isoindole enhances rigidity; oxo group affects hydrogen bonding.
2-(1,3-Dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid Isoindole core, 1,3-dioxo, 3-nitro, 4-hydroxy C₁₈H₁₂N₂O₇ 368.30 Nitro and hydroxy groups introduce redox sensitivity and polarity.

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The target compound's 4-chlorobenzyl group provides moderate lipophilicity, favoring membrane permeability. In contrast, sulfonyl () and nitro () groups increase polarity, reducing cell penetration .
  • Acidity: The propanoic acid moiety (pKa ~4.8) is critical for binding to targets like G protein-coupled receptors. Sulfonyl and nitro substituents further lower pKa, enhancing ionization at physiological pH .
  • Metabolic Stability : Fluorine () and chlorine (Target) substituents resist oxidative metabolism, extending half-life compared to methoxy or hydroxy analogs .

Biological Activity

3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid is a synthetic organic compound belonging to the indole derivative family. Its structure features a 4-chlorophenyl group attached to an indole nucleus, which is further linked to a propanoic acid moiety. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in various neurological conditions, making this compound a candidate for therapeutic exploration in treating disorders such as anxiety, depression, and schizophrenia.

The compound's interaction with mGluR5 suggests that it may influence neurotransmitter release and neuronal excitability. This modulation can potentially lead to altered synaptic plasticity, which is crucial in learning and memory processes.

Anti-inflammatory and Anticancer Activities

In addition to its neurological implications, studies have shown that this compound possesses anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases . Furthermore, preliminary data indicate anticancer activity, particularly against certain cancer cell lines, through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for antimicrobial activity. Initial assays have demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Indole-3-acetic acidNaturally occurring plant hormonePlant growth regulator
4-ChloroindoleIndole core with chlorophenyl groupLimited pharmacological applications
IndomethacinNonsteroidal anti-inflammatory drugAnti-inflammatory effects
This compoundIndole core with propanoic acid moiety and chlorophenyl groupNeuromodulatory, anti-inflammatory, anticancer

Unique Features

The unique combination of functional groups in this compound confers distinct chemical reactivity and biological activity compared to similar compounds. Its specific interactions with mGluR5 and potential therapeutic effects make it a versatile candidate for further research.

Study on Neurological Effects

A study published in Chemical Biology & Drug Design highlighted the compound's role as an mGluR5 modulator. The research involved assessing the compound's effects on synaptic transmission in animal models, revealing promising results in enhancing cognitive functions while reducing anxiety-like behaviors .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in managing inflammatory diseases .

Anticancer Activity Assessment

In a preliminary screening of anticancer properties, the compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis being further explored in follow-up studies .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to synthesize 3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid, and how are intermediates characterized?

  • Methodological Answer : A common approach involves functionalizing the indole core at the N1 position with a 4-chlorobenzyl group via alkylation, followed by introduction of the propanoic acid moiety at the C3 position. Key intermediates are characterized using 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and FT-IR spectroscopy. For example, FT-IR analysis confirms carbonyl (C=O) stretching at ~1700 cm1^{-1}, while 1H-NMR^1 \text{H-NMR} reveals aromatic proton signals in the δ7.2–7.6 ppm range for the indole and chlorophenyl groups .

Q. How is the purity and stability of this compound validated in preclinical studies?

  • Methodological Answer : Purity is assessed via HPLC (>95% purity threshold) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Stability studies under varying pH and temperature conditions are conducted using accelerated degradation protocols. For instance, storage at room temperature in inert atmospheres is recommended to prevent decomposition of the acid moiety .

Q. What in vitro assays are used for initial biological screening?

  • Methodological Answer : Cell-based antiproliferative assays (e.g., against human tumor cell lines like MCF-7 or A549) and enzyme inhibition assays (e.g., cytosolic phospholipase A2α [cPLA2α]) are standard. IC50_{50} values are calculated using dose-response curves, with comparisons to positive controls like arachidonic acid or dexamethasone .

Advanced Research Questions

Q. How do structural modifications at the N1 and C3 positions affect cPLA2α inhibitory activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • N1 substituents : A 4-chlorobenzyl group enhances lipophilicity and target binding, while bulkier groups (e.g., tert-butyl) reduce solubility.
  • C3 substituents : The propanoic acid moiety is critical for hydrogen bonding with the enzyme's catalytic site. Methyl or ethyl esters are inactive, emphasizing the free carboxylic acid's necessity .
    Table 1 : SAR Summary for cPLA2α Inhibition
Substituent (N1)Substituent (C3)IC50_{50} (nM)
4-ChlorobenzylPropanoic acid12.5
4-MethoxybenzylPropanoic acid45.8
4-ChlorobenzylEthyl ester>1000

Q. What in vivo models validate the therapeutic potential of this compound?

  • Methodological Answer : Efficacy is tested in guinea pig asthma models (ovalbumin-induced inflammation) and murine ear edema models (tetradecanoyl phorbol acetate induction). Oral administration at 10–30 mg/kg reduces inflammatory markers (e.g., prostaglandin E2) by >50%, with pharmacokinetic studies confirming bioavailability and half-life (>4 hours) .

Q. How are contradictions in biological activity resolved across different studies?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values in cell-free vs. cell-based assays) are addressed by controlling variables like cell permeability, serum protein binding, and metabolic stability. For example, compound 56n (ASB14780) shows improved cellular uptake due to its logP (~3.2), reconciling differences between isolated enzyme and whole-blood assay results .

Q. What computational methods support target binding analysis?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with cPLA2α's catalytic domain. The propanoic acid group forms salt bridges with Arg200, while the 4-chlorophenyl group engages in hydrophobic interactions with Leu228 and Phe228. Free energy calculations (MM-PBSA) validate binding affinities .

Methodological Notes

  • Synthesis : Avoid using moisture-sensitive reagents for the indole alkylation step to prevent side reactions .
  • Assays : Include negative controls (e.g., DMSO vehicle) in cell-based assays to account for solvent effects on viability .
  • Data Interpretation : Use nonlinear regression models (e.g., GraphPad Prism) for accurate IC50_{50} determination in dose-response studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid
Reactant of Route 2
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